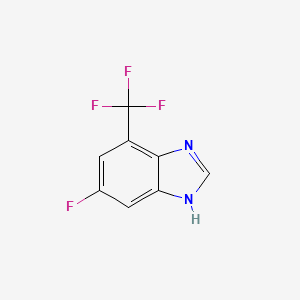

6-fluoro-4-(trifluoromethyl)-1H-benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6-fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol” is a derivative of quinoline, substituted with trifluoromethyl, hydroxyl and fluoride groups . It has a molecular weight of 245.18 .

Synthesis Analysis

While specific synthesis methods for “6-fluoro-4-(trifluoromethyl)-1H-benzimidazole” were not found, similar compounds such as “6-fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol” are used as intermediates in the synthesis of antitubercular and antiplasmodial agents .Molecular Structure Analysis

The molecular structure of “6-fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol” is represented by the formula C11H7F4NO .Physical And Chemical Properties Analysis

The compound “6-fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol” has a predicted boiling point of 301.8±52.0 °C and a predicted density of 1.614±0.06 g/cm3 at 20 °C and 760 Torr .科学的研究の応用

Medicinal Chemistry and Drug Development

- Anticancer Properties : Researchers have investigated the potential of fluorinated quinolines, including 6-fluoro-4-(trifluoromethyl)-1H-benzimidazole, as anticancer agents. The trifluoromethyl group’s electron-withdrawing effect contributes to their structural properties and biological activity .

- Antimicrobial Activity : Quinoline derivatives often exhibit antibacterial, antifungal, and antimalarial properties. The fluorinated analogs, including our compound of interest, may offer novel therapeutic options .

Fluorination Chemistry and Organic Synthesis

- Fluorination Strategies : Fluorinated organic compounds play a crucial role in drug design and development. Researchers explore various fluoroalkylation reagents and reactions to synthesize new organofluorine compounds. The trifluoromethyl group, in particular, is of interest due to its pharmaceutical relevance .

- Biological Elaboration : Organic fluorine compounds allow diverse molecular elaboration. Incorporating fluorine atoms into drug molecules can enhance their pharmacological properties .

Heterocyclic Chemistry

- Trifluoromethylated Heterocycles : The synthesis of trifluoromethylated heterocyclic compounds has gained prominence. These derivatives find applications in industry, medicine, and agriculture. The intense electron-withdrawing effect of the CF3 group contributes to their unique properties .

Biological Activities

- Anticonvulsant Potential : Quinoline-based compounds have been explored as potential anticonvulsant agents. While specific studies on our compound are scarce, its structural features warrant further investigation .

- Cardiotonic Effects : Some quinolines exhibit cardiotonic properties, affecting heart function. Although not directly studied for 6-fluoro-4-(trifluoromethyl)-1H-benzimidazole, its quinoline scaffold suggests potential cardiovascular effects .

Material Sciences and Industrial Applications

- Pharmaceutical Industry : Trifluoromethylated heterocycles find applications in drug development. Their unique properties make them valuable building blocks for pharmaceutical synthesis .

- Agricultural Chemistry : The trifluoromethyl group’s electron-withdrawing nature influences the properties of agrochemicals. Researchers explore its use in crop protection and pest control .

Future Prospects

作用機序

Target of Action

The primary targets of 6-fluoro-4-(trifluoromethyl)-1H-benzimidazole are currently unknown. This compound is structurally similar to other fluorinated compounds, which are known to interact with various enzymes and receptors . .

Mode of Action

Fluorinated compounds often exert their effects through the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . These properties can influence the compound’s interaction with its targets, leading to changes in cellular processes.

Biochemical Pathways

Fluorinated compounds are known to affect various biochemical pathways, depending on their specific targets . The downstream effects of these interactions can vary widely, influencing processes such as signal transduction, enzyme activity, and gene expression.

Result of Action

The molecular and cellular effects of 6-fluoro-4-(trifluoromethyl)-1H-benzimidazole are not well documented. The effects would depend on the compound’s specific targets and mode of action. Given the compound’s structural similarity to other fluorinated compounds, it may have potential biological activity .

特性

IUPAC Name |

6-fluoro-4-(trifluoromethyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4N2/c9-4-1-5(8(10,11)12)7-6(2-4)13-3-14-7/h1-3H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYYQHNNTLLAEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1C(F)(F)F)N=CN2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-4-(trifluoromethyl)-1H-benzimidazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide](/img/no-structure.png)

![2-Methyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B2910335.png)

![N,N-dimethyl-3-oxo-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide](/img/structure/B2910338.png)

![(Z)-2-(2-cyano-3-(4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2910339.png)